3-Bromo-5-chloro-2-methylthiophene
Overview
Description
3-Bromo-5-chloro-2-methylthiophene is an organosulfur compound with the molecular formula C(_5)H(_4)BrClS It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2-methylthiophene typically involves the halogenation of 2-methylthiophene. One common method includes:
Bromination: 2-Methylthiophene is first brominated using bromine (Br(_2)) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr(_3)). This step introduces a bromine atom at the 3-position of the thiophene ring.
Chlorination: The brominated product is then chlorinated using chlorine (Cl(_2)) or a chlorinating agent like sulfuryl chloride (SO(_2)Cl(_2)) to introduce a chlorine atom at the 5-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) can optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-2-methylthiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used to replace halogens with other groups.
Oxidation: Oxidizing agents such as hydrogen peroxide (H(_2)O(_2)) or m-chloroperbenzoic acid (m-CPBA) can be employed.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K(_2)CO(_3)) are commonly used.
Major Products
Substitution Products: Depending on the nucleophile or electrophile used, various substituted thiophenes can be obtained.
Oxidation Products: Sulfoxides and sulfones are typical products of oxidation reactions.
Coupling Products: Biaryl compounds or other complex structures can be formed through coupling reactions.
Scientific Research Applications
Chemistry
In organic synthesis, 3-Bromo-5-chloro-2-methylthiophene serves as a versatile building block for constructing more complex molecules. It is used in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound can be used as an intermediate in the synthesis of biologically active molecules. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it valuable in medicinal chemistry research.
Industry
In the materials science field, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism by which 3-Bromo-5-chloro-2-methylthiophene exerts its effects depends on its specific application. In chemical reactions, the halogen atoms and the sulfur atom in the thiophene ring play crucial roles in determining reactivity and selectivity. For instance, in substitution reactions, the electron-withdrawing nature of the halogens can influence the nucleophilicity of the thiophene ring.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylthiophene: Lacks the chlorine atom at the 5-position.
5-Chloro-2-methylthiophene: Lacks the bromine atom at the 3-position.
2-Bromo-5-chlorothiophene: Similar structure but without the methyl group.
Uniqueness
3-Bromo-5-chloro-2-methylthiophene is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and physical properties. This dual halogenation allows for more diverse chemical transformations compared to its mono-halogenated counterparts.
Properties
IUPAC Name |
3-bromo-5-chloro-2-methylthiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClS/c1-3-4(6)2-5(7)8-3/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDMRHXOKJDILE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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